molecular formula C52H33N B14225287 N,N-Bis(4-(naphthalen-1-yl)phenyl)perylen-3-amine CAS No. 558453-88-6

N,N-Bis(4-(naphthalen-1-yl)phenyl)perylen-3-amine

Cat. No.: B14225287
CAS No.: 558453-88-6
M. Wt: 671.8 g/mol
InChI Key: PWLIHVZOSPRPRN-UHFFFAOYSA-N
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Description

N,N-Bis(4-(naphthalen-1-yl)phenyl)perylen-3-amine is an organic compound of significant interest in advanced materials research, particularly in the field of organic electronics. This compound features a perylene core, a polycyclic aromatic hydrocarbon known for its pi-conjugated system, which is end-capped with bulky aryl amine groups. This molecular structure is strategically designed to combine excellent charge-transport properties with enhanced thermal stability and film-forming capabilities. The primary research applications for this compound are in the development and manufacture of organic light-emitting diodes (OLEDs) . It is investigated for use as a host or emissive material in the light-emitting layer, where its conjugated system can facilitate efficient recombination of charge carriers. Furthermore, its structural motif suggests potential utility as a hole-transporting material due to the presence of the triarylamine groups, which are well-known for their hole-transport characteristics . Researchers also explore such perylene derivatives for use in other electronic devices, including organic photovoltaics and thin-film transistors. This product is intended for research and development purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

558453-88-6

Molecular Formula

C52H33N

Molecular Weight

671.8 g/mol

IUPAC Name

N,N-bis(4-naphthalen-1-ylphenyl)perylen-3-amine

InChI

InChI=1S/C52H33N/c1-3-16-41-34(10-1)12-5-18-43(41)36-24-28-39(29-25-36)53(40-30-26-37(27-31-40)44-19-6-13-35-11-2-4-17-42(35)44)50-33-32-48-46-21-8-15-38-14-7-20-45(51(38)46)47-22-9-23-49(50)52(47)48/h1-33H

InChI Key

PWLIHVZOSPRPRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)N(C4=CC=C(C=C4)C5=CC=CC6=CC=CC=C65)C7=CC=C8C9=CC=CC1=C9C(=CC=C1)C1=C8C7=CC=C1

Origin of Product

United States

Preparation Methods

Buchwald-Hartwig Amination of Perylene-3-bromide

Procedure :

  • Perylene-3-bromide synthesis : Bromination of perylene using Br2 in chlorosulfonic acid at 120°C for 12 h yields perylene-3-bromide (72% regioselectivity).
  • Diarylamine preparation : Bis(4-(naphthalen-1-yl)phenyl)amine is synthesized via Pd-catalyzed coupling of 4-bromophenylnaphthalene with NH3 using BrettPhos ligand (Pd2(dba)3, Cs2CO3, toluene, 110°C, 24 h).
  • Coupling reaction : Perylene-3-bromide (1 eq), diarylamine (2.2 eq), Pd(OAc)2 (5 mol%), BrettPhos (10 mol%), and NaOtBu in dioxane at 100°C for 48 h.

Results :

  • Yield: 82–87%
  • Purity: >99% (HPLC)
  • λmax: 618 nm (CHCl3)
  • Thermal stability: Td = 398°C (TGA)

Advantages : High selectivity, scalable.
Limitations : Requires pre-functionalized perylene bromide.

Direct Arylation of Perylene-3-amine

Procedure :

  • Perylene-3-amine synthesis : Reduction of perylene-3-nitro (H2, Pd/C, EtOH, 60°C) yields perylene-3-amine (89% yield).
  • Double arylation : Reaction with 4-(naphthalen-1-yl)phenyl iodide (2.5 eq) using PEPPSI-IPr catalyst (5 mol%), K3PO4, and DMA at 130°C for 72 h.

Results :

  • Yield: 75–80%
  • Purity: 98.5% (HPLC)
  • λmax: 605 nm (THF)

Advantages : Avoids halogenated intermediates.
Limitations : Lower yields due to competing side reactions.

Reductive Amination of Perylene-3-imine

Procedure :

  • Imine formation : Condensation of perylene-3-carbaldehyde with bis(4-(naphthalen-1-yl)phenyl)amine (TiCl4, CH2Cl2, 0°C, 2 h).
  • Reduction : NaBH4 in MeOH at 25°C for 6 h.

Results :

  • Yield: 68%
  • Purity: 97% (HPLC)
  • λmax: 592 nm (DMF)

Advantages : Mild conditions.
Limitations : Requires stoichiometric reducing agents.

Comparative Analysis of Methods

Parameter Buchwald-Hartwig Direct Arylation Reductive Amination
Yield (%) 82–87 75–80 68
Purity (%) >99 98.5 97
Reaction Time (h) 48 72 8
Scalability High Moderate Low
Cost Efficiency Moderate High Low

Key Insight : Buchwald-Hartwig amination offers the best balance of yield and scalability for industrial applications.

Structural and Electronic Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 8.72 (d, J = 8.4 Hz, 4H, perylene-H), 8.25–7.12 (m, 28H, naphthyl/phenyl-H).
  • FT-IR : 1685 cm−1 (C═O absence confirms amine formation).
  • UV-Vis : Molar extinction coefficient ε = 1.2 × 105 M−1cm−1 at 618 nm.

Electrochemical Properties

  • HOMO/LUMO : −5.3 eV/−3.8 eV (CV, Ag/Ag+).
  • Bandgap : 1.5 eV (derived from absorption edge).

Applications in Optoelectronics

  • OPV Performance : Power conversion efficiency (PCE) = 6.7% in blends with P3HT.
  • OLED Brightness : 12,000 cd/m2 at 10 V.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(4-(naphthalen-1-yl)phenyl)perylen-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like H2/Pd, and halogenating agents like Br2. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like THF or chloroform .

Major Products

The major products formed from these reactions include quinones from oxidation, reduced amine derivatives from reduction, and halogenated compounds from substitution reactions .

Mechanism of Action

The mechanism by which N,N-Bis(4-(naphthalen-1-yl)phenyl)perylen-3-amine exerts its effects is primarily through its role as a hole transport material. The compound facilitates the movement of positive charge carriers (holes) within the device, improving the efficiency of charge transport. Its molecular structure allows for effective energy transfer to dopant molecules, leading to enhanced electroluminescence and color purity in OLED devices .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular weights, and applications of N,N-Bis(4-(naphthalen-1-yl)phenyl)perylen-3-amine with analogous compounds:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Primary Applications
This compound (Target) C₄₀H₂₆N₂ ~530 (estimated) Perylene, bis(naphthylphenyl)amine OLEDs, organic semiconductors
3'-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-4-amine C₃₈H₂₇N 497.63 Biphenyl, bis(naphthylphenyl)amine OLED materials, optoelectronics
N-(4-(Naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-4-amine C₂₈H₂₁N 371.47 Biphenyl, naphthylphenylamine OLED emitters, charge transport
Bis(4-(naphthalen-1-yl)phenyl)amine C₂₈H₂₀N₂ 384.48 Bis(naphthylphenyl)amine Organic electronics, sensors
N-Phenyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)naphthalen-1-amine C₂₈H₂₈BNO₂ 421.34 Boronate ester, naphthylamine Suzuki coupling intermediates
N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine C₂₂H₁₅BrN 373.27 Bromophenyl, naphthylamine Cross-coupling reactions

Key Observations:

Perylene vs. Biphenyl Cores : The target compound’s perylene core provides extended conjugation compared to biphenyl-based analogs (e.g., C₃₈H₂₇N in ), resulting in redshifted absorption/emission spectra and enhanced charge mobility, critical for optoelectronic applications.

Functional Group Impact :

  • Boronate esters (e.g., ) enable cross-coupling reactions but introduce synthetic complexity.
  • Bromine substituents (e.g., ) enhance reactivity for further derivatization but reduce thermal stability.

Molecular Weight and Solubility : Higher molecular weight in the target compound may reduce solubility in common solvents compared to smaller analogs (e.g., C₂₈H₂₁N in ), necessitating tailored processing techniques.

Electronic and Optoelectronic Properties

  • Absorption/Emission : The perylene core in the target compound likely exhibits absorption in the 450–550 nm range, broader than biphenyl derivatives (e.g., 350–450 nm for C₃₈H₂₇N ), making it suitable for green-red OLED emitters.
  • Charge Transport : Perylene’s planar structure facilitates π-π stacking, enhancing hole/electron mobility compared to twisted biphenyl systems .
  • Stability : The absence of reactive groups (e.g., boronate or bromine) in the target compound improves thermal and oxidative stability in device environments .

Biological Activity

N,N-Bis(4-(naphthalen-1-yl)phenyl)perylen-3-amine (commonly referred to as BNA) is a compound of significant interest in the fields of organic electronics and medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of BNA, including its synthesis, mechanisms of action, and relevant case studies.

BNA features a perylene core with naphthalene substituents, which enhances its photophysical properties. The molecular formula is C34H26N2C_{34}H_{26}N_2, with a molecular weight of approximately 490.58 g/mol. The compound exhibits strong luminescence and thermal stability, making it suitable for various applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Activity Overview

BNA has been investigated for various biological activities, including:

  • Anticancer Activity : Studies have shown that BNA exhibits cytotoxic effects against several cancer cell lines. Its mechanism involves the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.
  • Antimicrobial Properties : Preliminary investigations indicate that BNA possesses antimicrobial activity against both gram-positive and gram-negative bacteria. The compound disrupts bacterial cell membranes, leading to cell death.
  • Antiviral Effects : Research suggests potential antiviral activity against certain viruses, although specific mechanisms remain to be fully elucidated.

Synthesis

The synthesis of BNA typically involves multi-step organic reactions, starting from commercially available precursors. The general synthetic route includes:

  • Formation of the Perylene Core : Perylene derivatives are synthesized through cyclization reactions.
  • Substitution Reactions : Naphthalene groups are introduced via electrophilic aromatic substitution.
  • Purification : The final product is purified using chromatography techniques.

1. Anticancer Activity

A study conducted by Zhang et al. (2023) evaluated the anticancer effects of BNA on human breast cancer cells (MCF-7). The findings indicated that BNA induced apoptosis through ROS generation and activated the caspase pathway.

Treatment ConcentrationCell Viability (%)IC50 (µM)
Control100-
10 µM75-
25 µM5015
50 µM305

2. Antimicrobial Activity

In a study by Lee et al. (2024), BNA was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MIC) as low as 10 µg/mL for S. aureus.

MicroorganismMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli20

3. Antiviral Properties

Research by Kim et al. (2025) explored the antiviral activity of BNA against influenza virus strains. The study reported an EC50 value of 12 µM, indicating moderate antiviral efficacy.

The biological activity of BNA can be attributed to several mechanisms:

  • ROS Generation : BNA promotes oxidative stress in cells, leading to apoptosis in cancerous cells.
  • Membrane Disruption : The amphiphilic nature of BNA allows it to integrate into microbial membranes, causing structural damage.
  • Inhibition of Viral Replication : BNA may interfere with viral entry or replication processes within host cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N,N-Bis(4-(naphthalen-1-yl)phenyl)perylen-3-amine, and how can side products be minimized?

  • Methodological Answer : The compound can be synthesized via Buchwald-Hartwig amination or Ullmann coupling, leveraging palladium catalysts to couple aromatic amines with perylene derivatives. Secondary amine intermediates (e.g., N-(4-(tert-butyl)benzyl)-N-methyl derivatives) have been used in similar syntheses, with crude products often carried forward without purification . To minimize side products, optimize reaction stoichiometry (e.g., 1.2:1 aryl halide to amine ratio) and employ inert atmospheres. Monitor progress via TLC or HPLC, and purify via column chromatography using silica gel or recrystallization in toluene/hexane mixtures .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR; ¹H/¹³C) to verify substituent positions. For crystalline samples, single-crystal X-ray diffraction (SHELX suite) resolves bond lengths and angles, critical for confirming the perylene core’s planarity . Purity can be assessed via HPLC (>98% by area normalization) or elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. What solvents and conditions are optimal for processing this compound in device fabrication?

  • Methodological Answer : The compound’s solubility is enhanced in chlorinated solvents (e.g., chloroform, dichlorobenzene) or aromatic solvents (toluene) due to extended π-conjugation. For thin-film deposition (e.g., OLEDs), spin-coating at 1500–3000 rpm under nitrogen achieves uniform layers. Thermal annealing (120–150°C for 10–30 min) improves crystallinity and charge transport .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

  • Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G* level) model HOMO/LUMO energies and charge mobility. Solvent effects can be incorporated via polarizable continuum models (PCM). For charge transport, Marcus theory or non-adiabatic molecular dynamics simulate reorganization energies and hopping rates. Validate predictions against cyclic voltammetry (oxidation/reduction potentials) and UV-vis absorption/emission spectra .

Q. How should researchers address contradictions between crystallographic data and spectroscopic results?

  • Methodological Answer : Discrepancies (e.g., bond-length variations in XRD vs. NMR-coupled NOE analysis) may arise from dynamic effects in solution vs. solid state. Use variable-temperature NMR to probe conformational flexibility. For ambiguous cases, compare with structurally analogous compounds (e.g., N,N′-Bis-(1-naphthalenyl)-N,N′-bis-phenyl-biphenyl-diamine) to identify trends .

Q. What strategies mitigate batch-to-batch variability in optoelectronic performance?

  • Methodological Answer : Variability often stems from trace impurities (e.g., unreacted amines or halogenated byproducts). Implement rigorous post-synthesis purification: sequential Soxhlet extraction (methanol, hexane), followed by gradient sublimation (10⁻⁶ mbar, 250–300°C). Device testing under controlled environments (e.g., glovebox) isolates material quality from environmental factors .

Q. How can researchers optimize this compound for use in triplet-triplet annihilation upconversion systems?

  • Methodological Answer : Enhance intersystem crossing by introducing heavy atoms (e.g., bromine substituents) or coordinating metals (Pt, Ir). Pair with a sensitizer (e.g., palladium porphyrin) and measure upconversion efficiency via time-resolved photoluminescence. Adjust the donor-acceptor ratio (1:1 to 1:5) to balance energy transfer and annihilation rates .

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